![molecular formula C18H14Cl2N2O4S2 B2424476 4-氯-N-[4-[(4-氯苯基)磺酰氨基]苯基]苯磺酰胺 CAS No. 2654-68-4](/img/structure/B2424476.png)

4-氯-N-[4-[(4-氯苯基)磺酰氨基]苯基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

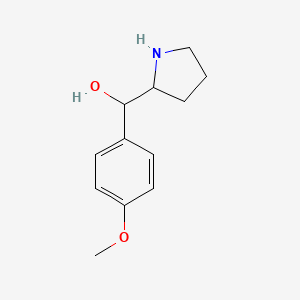

“4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C18H14Cl2N2O4S2 . It is used for industrial and scientific research purposes . Other names for this compound include p-Chlorbenzolsulfonsaeure-p-chloranilid and 4,4’-dichlorobenzenesulfonanilide .

Physical And Chemical Properties Analysis

The compound is insoluble in water but soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene .

科学研究应用

- Application : hiCE inhibitor-1 has been designed as an HIF-1α inhibitor. By blocking HIF-1α activity, it may modulate hypoxia-related pathways and potentially impact diseases such as cancer, diabetes, and ischemic conditions .

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

Systemic Lupus Erythematosus (SLE)

安全和危害

The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

作用机制

Target of Action

The primary target of hiCE inhibitor-1, also known as 4-chloro-N-[4-(4-chlorobenzenesulfonamido)phenyl]benzene-1-sulfonamide, is the human intestinal carboxyl esterase (hiCE) . hiCE is a drug target for ameliorating irinotecan-induced diarrhea . By reducing irinotecan-induced diarrhea, hiCE inhibitors can improve the anti-cancer efficacy of irinotecan .

Mode of Action

hiCE inhibitor-1 is a selective inhibitor of hiCE . It binds to hiCE, inhibiting its activity and thereby reducing the conversion of irinotecan into its active metabolite . This results in a decrease in irinotecan-induced diarrhea, improving the anti-cancer efficacy of irinotecan .

Biochemical Pathways

The inhibition of hiCE affects the metabolism of irinotecan, a pro-drug used in cancer treatment . Normally, hiCE metabolizes irinotecan into its active form, which can cause diarrhea . By inhibiting hiCE, the conversion of irinotecan is reduced, leading to a decrease in diarrhea and an increase in the anti-cancer efficacy of irinotecan .

Pharmacokinetics

It is known that the compound is a selective inhibitor of hice with a ki value of 533 nM , indicating a strong binding affinity

Result of Action

The primary result of hiCE inhibitor-1’s action is a reduction in irinotecan-induced diarrhea . This improves the tolerability and potentially the efficacy of irinotecan as a cancer treatment . The molecular and cellular effects of hiCE inhibitor-1’s action are likely related to its inhibition of hiCE and the subsequent effects on irinotecan metabolism .

Action Environment

The action of hiCE inhibitor-1 is likely influenced by various environmental factors. For example, the presence of irinotecan, the substrate for hiCE, would be necessary for the inhibitor’s effects to be observed Additionally, factors that affect the expression or activity of hiCE could potentially influence the efficacy and stability of hiCE inhibitor-1

属性

IUPAC Name |

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-12,21-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKZGFRFXGBGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)

![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)

![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B2424404.png)

methanone](/img/structure/B2424407.png)

![Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2424409.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2424413.png)

![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)

![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/no-structure.png)

![(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid](/img/structure/B2424416.png)